6-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes a chloro-substituted biphenyl core and a pyrrolidine carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Carboxyl Group: This step involves the acylation of the biphenyl core with a pyrrolidine derivative, often using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
6-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyridine-3-boronic acid: Shares the chloro and biphenyl features but differs in the functional groups attached.
6-Chloro-2-methylpyridine-3-carboxylic acid: Similar in structure but lacks the pyrrolidine group.
Uniqueness
6-Chloro-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H16ClNO3 |
---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-chloro-3-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C18H16ClNO3/c19-16-6-5-11(18(22)23)9-15(16)13-3-1-2-4-14(13)17(21)12-7-8-20-10-12/h1-6,9,12,20H,7-8,10H2,(H,22,23) |
InChI Key |
JBNKZWWLKCGCLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C(=O)C2=CC=CC=C2C3=C(C=CC(=C3)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.